Cas no 110932-26-8 (1-Methyl-4-trifluoroacetylthiosemicarbazide)

1-Methyl-4-trifluoroacetylthiosemicarbazide 化学的及び物理的性質
名前と識別子
-
- Acetamide, 2,2,2-trifluoro-N-[(2-methylhydrazino)thioxomethyl]-
- 1-Methyl-4-trifluoroacetylthiosemicarbazide
- 1-METHYL-4-TRIFLUOROACETYLTHIOSEMICARBAZIDE
- 110932-26-8
- MFCD11227203
- 1-Methyl-4-trifluoroacetylthiosemicarbazide95%
- 2,2,2-Trifluoro-N-(2-methylhydrazine-1-carbonothioyl)acetamide
- 2,2,2-trifluoro-N-(methylaminocarbamothioyl)acetamide
-
- MDL: MFCD11227203
- インチ: InChI=1S/C4H6F3N3OS/c1-8-10-3(12)9-2(11)4(5,6)7/h8H,1H3,(H2,9,10,11,12)
- InChIKey: OYCHJHYPSZXDCT-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 201.01836748Da
- どういたいしつりょう: 201.01836748Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
1-Methyl-4-trifluoroacetylthiosemicarbazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M114615-250mg |
1-Methyl-4-trifluoroacetylthiosemicarbazide |
110932-26-8 | 250mg |
$ 420.00 | 2022-06-04 | ||
abcr | AB302026-1g |
1-Methyl-4-trifluoroacetylthiosemicarbazide, 95%; . |
110932-26-8 | 95% | 1g |
€252.10 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664478-1g |
2,2,2-Trifluoro-N-(2-methylhydrazine-1-carbonothioyl)acetamide |
110932-26-8 | 98% | 1g |
¥2047.00 | 2024-08-09 | |
abcr | AB302026-1 g |
1-Methyl-4-trifluoroacetylthiosemicarbazide, 95%; . |
110932-26-8 | 95% | 1 g |
€252.10 | 2023-07-20 | |
abcr | AB302026-5 g |
1-Methyl-4-trifluoroacetylthiosemicarbazide, 95%; . |
110932-26-8 | 95% | 5 g |
€811.00 | 2023-07-20 | |
TRC | M114615-500mg |
1-Methyl-4-trifluoroacetylthiosemicarbazide |
110932-26-8 | 500mg |
$ 700.00 | 2022-06-04 | ||
abcr | AB302026-5g |
1-Methyl-4-trifluoroacetylthiosemicarbazide, 95%; . |
110932-26-8 | 95% | 5g |
€811.00 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664478-5g |
2,2,2-Trifluoro-N-(2-methylhydrazine-1-carbonothioyl)acetamide |
110932-26-8 | 98% | 5g |
¥6442.00 | 2024-08-09 |
1-Methyl-4-trifluoroacetylthiosemicarbazide 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
1-Methyl-4-trifluoroacetylthiosemicarbazideに関する追加情報
Comprehensive Overview of 1-Methyl-4-trifluoroacetylthiosemicarbazide (CAS No. 110932-26-8): Properties, Applications, and Industry Insights
1-Methyl-4-trifluoroacetylthiosemicarbazide (CAS No. 110932-26-8) is a specialized organic compound with significant relevance in modern chemical research and industrial applications. This sulfur-containing derivative of semicarbazide features a trifluoroacetyl group, which enhances its reactivity and utility in synthetic chemistry. Its molecular structure, C4H6F3N3OS, combines a thiosemicarbazide backbone with a methyl substituent, offering unique properties for nucleophilic reactions and coordination chemistry.
The compound’s trifluoroacetyl moiety is a key driver of its applications, particularly in pharmaceutical intermediates and agrochemical synthesis. Researchers frequently explore its role in constructing heterocyclic frameworks, such as thiadiazoles and triazoles, which are pivotal in drug discovery. Recent trends in green chemistry have also spotlighted derivatives like 1-Methyl-4-trifluoroacetylthiosemicarbazide as building blocks for sustainable catalysts and biodegradable materials.
From an analytical perspective, CAS No. 110932-26-8 exhibits distinct spectroscopic signatures. Infrared (IR) spectra typically show strong absorptions for the C=O (1720 cm-1) and C=S (1250 cm-1) groups, while 19F NMR reveals a characteristic singlet near -75 ppm. These features make it identifiable in complex mixtures, addressing common queries like "How to characterize trifluoroacetylthiosemicarbazides via spectroscopy?"—a frequent topic in academic forums.
Industrial demand for 1-Methyl-4-trifluoroacetylthiosemicarbazide is rising due to its versatility. In material science, it serves as a crosslinker for polymers requiring thermal stability, aligning with searches for "high-performance polymer additives." Meanwhile, its role in metal chelation attracts attention in wastewater treatment research, where users often ask about "heavy metal scavengers with fluorine motifs."
Safety and handling protocols for this compound emphasize standard laboratory practices. While not classified as hazardous under major regulatory frameworks, its thiosemicarbazide core warrants precautions against prolonged exposure. Storage recommendations include airtight containers under inert atmospheres—details often sought in queries like "best practices for storing sulfur-nitrogen compounds."
Innovation around CAS No. 110932-26-8 continues to evolve. Recent patents highlight its use in photoactive materials for OLEDs, tapping into the booming demand for energy-efficient displays. Additionally, its derivatives are being tested as enzyme inhibitors, resonating with biotech trends like "targeted cancer therapeutics." Such applications underscore its multidisciplinary appeal.
In summary, 1-Methyl-4-trifluoroacetylthiosemicarbazide bridges fundamental chemistry and cutting-edge technology. Its structural uniqueness and functional adaptability make it a staple in both academic and industrial settings, while emerging applications keep it at the forefront of scientific discourse.
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